Enhanced Lipophilicity (XLogP) vs. a Shorter Linker Analog for Membrane Permeability and Solvent Partitioning
N-(6-aminohexyl)propanamide exhibits a computed XLogP value of 0.5, which is 1.4 log units more lipophilic than its shorter linker comparator, N-(2-aminoethyl)propanamide (XLogP -0.9) [1][2]. This substantial difference, computed by the same XLogP3 algorithm, indicates that the hexyl linker significantly alters the molecule's partitioning behavior, making it substantially more lipophilic and less water-soluble relative to the shorter ethyl analog.
| Evidence Dimension | Calculated partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | N-(2-aminoethyl)propanamide (CAS 925-58-6), XLogP3-AA = -0.9 |
| Quantified Difference | Target is 1.4 log units more lipophilic |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2024.11.20 for target, 2025.04.14 for comparator) |
Why This Matters
A 1.4 log unit difference in XLogP corresponds to a significant shift in hydrophobicity, directly influencing a molecule's ability to cross biological membranes or its solubility in organic solvents for synthesis, guiding the choice of linker for specific experimental contexts.
- [1] PubChem. Compound Summary for CID 1913492: N-(6-aminohexyl)propanamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1913492 View Source
- [2] PubChem. Compound Summary for CID 4551317: N-(2-aminoethyl)propanamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4551317 View Source
